Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13617428
InChI: InChI=1S/2C6H14N2.4ClH/c2*1-6-5-7-3-4-8(6)2;;;;/h2*6-7H,3-5H2,1-2H3;4*1H/t2*6-;;;;/m11..../s1
SMILES: CC1CNCCN1C.CC1CNCCN1C.Cl.Cl.Cl.Cl
Molecular Formula: C12H32Cl4N4
Molecular Weight: 374.2 g/mol

Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-

CAS No.:

Cat. No.: VC13617428

Molecular Formula: C12H32Cl4N4

Molecular Weight: 374.2 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- -

Specification

Molecular Formula C12H32Cl4N4
Molecular Weight 374.2 g/mol
IUPAC Name (2R)-1,2-dimethylpiperazine;tetrahydrochloride
Standard InChI InChI=1S/2C6H14N2.4ClH/c2*1-6-5-7-3-4-8(6)2;;;;/h2*6-7H,3-5H2,1-2H3;4*1H/t2*6-;;;;/m11..../s1
Standard InChI Key XNAVTKDPTLRRQL-FIXUWZOASA-N
Isomeric SMILES C[C@@H]1CNCCN1C.C[C@@H]1CNCCN1C.Cl.Cl.Cl.Cl
SMILES CC1CNCCN1C.CC1CNCCN1C.Cl.Cl.Cl.Cl
Canonical SMILES CC1CNCCN1C.CC1CNCCN1C.Cl.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Stereochemistry

The systematic name Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- denotes a piperazine backbone with methyl groups at positions 1 and 2, protonated by two equivalents of hydrochloric acid. The (2R) designation specifies the absolute configuration of the chiral center at position 2, ensuring enantiomeric purity . Alternative synonyms include (R)-1,2-Dimethyl-piperazine dihydrochloride and (2R)-1,2-dimethylpiperazine dihydrochloride, reflecting its IUPAC-compliant naming conventions .

Molecular and Crystallographic Data

The molecular structure comprises a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. Methyl substituents at positions 1 and 2 introduce steric and electronic modifications, while the hydrochloride salt enhances solubility in polar solvents. X-ray crystallography of related piperazine derivatives reveals chair conformations with equatorial nitrogen-hydrogen bonds , though specific crystallographic data for this compound remains unpublished.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H16Cl2N2\text{C}_6\text{H}_{16}\text{Cl}_2\text{N}_2
Molecular Weight187.11 g/mol
Storage ConditionsSealed, dry, room temperature
SolubilityFreely soluble in water

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-1,2-Dimethyl-piperazine dihydrochloride typically involves multi-step processes starting from chiral precursors. A documented method begins with 4-N-Boc-2-methylpiperazine, which undergoes reductive amination using sodium cyanoborohydride and acetic acid in methanol . Subsequent Boc deprotection with trifluoroacetic acid in dichloromethane yields the free base, which is then treated with hydrochloric acid to form the dihydrochloride salt .

Key Reaction Steps:

  • Reductive Amination:
    4-N-Boc-2-methylpiperazine+CH3NH2NaBH3CN, CH3COOH1,2-dimethylpiperazine (Boc-protected)\text{4-N-Boc-2-methylpiperazine} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN, CH}_3\text{COOH}} \text{1,2-dimethylpiperazine (Boc-protected)}

  • Deprotection:
    Boc-protected intermediateCF3COOH(R)-1,2-dimethylpiperazine\text{Boc-protected intermediate} \xrightarrow{\text{CF}_3\text{COOH}} \text{(R)-1,2-dimethylpiperazine}

  • Salt Formation:
    (R)-1,2-dimethylpiperazine+2HCl(R)-1,2-dimethylpiperazine dihydrochloride\text{(R)-1,2-dimethylpiperazine} + 2\text{HCl} \rightarrow \text{(R)-1,2-dimethylpiperazine dihydrochloride}

Chirality Control

The (2R) configuration is preserved through the use of enantiomerically pure starting materials or via asymmetric synthesis techniques. Resolution methods, such as chiral chromatography or crystallization with chiral acids, may further ensure stereochemical fidelity .

ParameterDetailsSource
GHS Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresP301+P312+P330 (Rinse mouth if ingested)
StorageSealed, inert atmosphere

Toxicological Considerations

While specific toxicology data for this compound is limited, piperazine derivatives generally exhibit moderate oral toxicity (LD₅₀: 1,900 mg/kg in rats) . Prolonged exposure may cause respiratory or dermal irritation, necessitating proper personal protective equipment during handling .

Applications in Pharmaceutical Research

Role as a Building Block

Chiral piperazines are pivotal in drug design due to their ability to modulate pharmacokinetic properties. The (2R) configuration of this compound may enhance binding affinity to biological targets, as seen in antipsychotics (e.g., ziprasidone) and antibiotics (e.g., ciprofloxacin) .

Solubility and Formulation

The dihydrochloride salt improves aqueous solubility, facilitating its use in injectable or oral formulations. This property is critical for compounds requiring high bioavailability .

SupplierPurityPrice (USD)Packaging
TRC97%$15550 mg
AK Scientific98%$262250 mg
Matrix Scientific97.5%$7881 g

Future Directions and Research Gaps

Unresolved Challenges

  • Stereoselective Synthesis: Current methods require costly chiral precursors; asymmetric catalytic routes remain underdeveloped.

  • Biological Activity: Limited public data exist on its pharmacological profile, necessitating further in vitro and in vivo studies.

Opportunities for Innovation

  • Green Chemistry: Developing solvent-free or catalytic processes to reduce environmental impact.

  • Drug Delivery: Exploring nanoparticle formulations to enhance targeting efficiency.

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